Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester
Brand Name:
Vulcanchem
CAS No.:
178870-07-0
VCID:
VC20918457
InChI:
InChI=1S/C19H21ClN2O3/c1-3-13(4-2)25-19(24)15-11-12(9-10-16(15)20)22-18(23)14-7-5-6-8-17(14)21/h5-11,13H,3-4,21H2,1-2H3,(H,22,23)
SMILES:
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl
Molecular Formula:
C19H21ClN2O3
Molecular Weight:
360.8 g/mol
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester
CAS No.: 178870-07-0
Cat. No.: VC20918457
Molecular Formula: C19H21ClN2O3
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178870-07-0 |
|---|---|
| Molecular Formula | C19H21ClN2O3 |
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | pentan-3-yl 5-[(2-aminobenzoyl)amino]-2-chlorobenzoate |
| Standard InChI | InChI=1S/C19H21ClN2O3/c1-3-13(4-2)25-19(24)15-11-12(9-10-16(15)20)22-18(23)14-7-5-6-8-17(14)21/h5-11,13H,3-4,21H2,1-2H3,(H,22,23) |
| Standard InChI Key | STAIRPNFMDNAIJ-UHFFFAOYSA-N |
| SMILES | CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl |
| Canonical SMILES | CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator